molecular formula C14H13ClN2O4S B2877180 Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate CAS No. 330201-66-6

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate

Cat. No. B2877180
CAS RN: 330201-66-6
M. Wt: 340.78
InChI Key: OZTHVAYFESMFRO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a chemical compound with the linear formula C15H15ClN2O4S . It belongs to the class of thiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and depend on the substituents on the thiazole ring . Unfortunately, specific chemical reactions involving this compound are not detailed in the available resources.

Scientific Research Applications

Synthesis of Novel Heterocycles

Research has focused on the synthesis of novel heterocycles utilizing Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate or related structures as precursors. These compounds serve as building blocks for creating a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones explored their possible schistosomicidal properties, indicating their role in developing treatments for parasitic infections (El-kerdawy et al., 1989).

Antimicrobial Studies

Several studies have synthesized derivatives of this compound to evaluate their antimicrobial properties. For example, the synthesis and antimicrobial studies of 4-Oxo-thiazolidine derivatives highlighted the potential of these compounds in combating microbial infections (Patel et al., 2009).

Anticancer Activity

Compounds derived from this compound have been evaluated for their in vitro anticancer activities. A study involving the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed potent activity against colon HCT-116 human cancer cell line, underscoring the potential of these compounds in cancer therapy (Abdel-Motaal et al., 2020).

Synthesis of Bacitracin Components

Research into the synthesis of components related to bacitracin, a peptide antibiotic, includes studying the isomerization of amino acid components of thiazoline peptides. This research provides insight into the structural aspects of antibiotics and their synthesis, which is crucial for developing new therapeutic agents (Hirotsu et al., 1970).

Docking Studies and Anti-Microbial Evaluation

Further studies include the synthesis, characterization, docking studies, and anti-microbial evaluation of Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These studies are vital for understanding the molecular interactions of these compounds with biological targets, paving the way for the development of new drugs with enhanced efficacy (Spoorthy et al., 2021).

Future Directions

Thiazoles, including Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate, have shown promising biological activities . Future research could focus on exploring the potential applications of these compounds in various fields, including medicine and pharmacology.

Biochemical Analysis

Biochemical Properties

. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is not well-studied. Thiazoles are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-2-20-13(19)11-8-22-14(16-11)17-12(18)7-21-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHVAYFESMFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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